3-Isopropyl-2-methylbenzonitrile
Description
3-Isopropyl-2-methylbenzonitrile (C₁₁H₁₃N) is a substituted benzonitrile derivative featuring a benzene ring with three functional groups: a nitrile (-CN) at position 1, a methyl (-CH₃) group at position 2, and an isopropyl (-CH(CH₃)₂) group at position 3. The electron-withdrawing nitrile group and electron-donating alkyl substituents create a balanced electronic environment, influencing reactivity and stability. While specific applications remain understudied, its structural analogs are frequently utilized in drug discovery due to their tunable lipophilicity and metabolic stability .
Properties
CAS No. |
127451-01-8 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8H,1-3H3 |
InChI Key |
GIHWPJUNJCVENC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C(C)C)C#N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C)C#N |
Synonyms |
Benzonitrile, 2-methyl-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-isopropyl-2-methylbenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Functional Group Analysis
Key Observations :
- Electron Effects : The nitrile group (-CN) is strongly electron-withdrawing, while alkyl groups (methyl, isopropyl) donate electrons via inductive effects. In this compound, this balance may enhance stability in electrophilic substitution reactions compared to analogs like 3-(3-oxopropyl)benzonitrile, where the ketone group introduces additional electron withdrawal .
Physicochemical Properties (Estimated Data)
*Estimated based on alkyl substituent contributions.
†Enhanced solubility due to polar ketone group.
Key Trends :
- Lipophilicity : The branched isopropyl and methyl groups in this compound increase logP compared to analogs with fewer alkyl groups, suggesting greater membrane permeability—a critical factor in drug design.
- Melting Point : The ketone-containing analog (CAS 111376-39-7) exhibits a higher melting point due to dipole-dipole interactions, absent in purely alkyl-substituted nitriles .
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